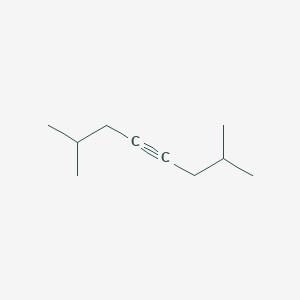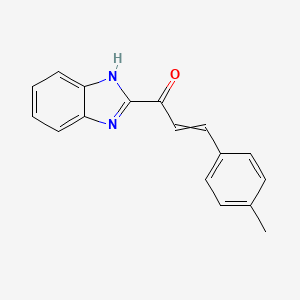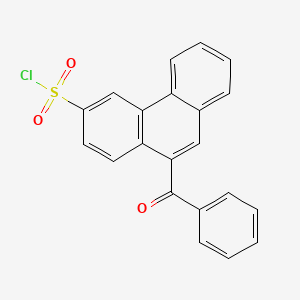![molecular formula C10H14O B14622646 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one CAS No. 57089-67-5](/img/structure/B14622646.png)
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-3-methylidenebicyclo[311]heptan-2-one is a bicyclic compound with the molecular formula C10H14O It is known for its unique structure, which includes a bicyclo[311]heptane ring system with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable alkene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. The pathways involved in its reactivity include nucleophilic attack at the carbonyl carbon and subsequent rearrangements or eliminations.
類似化合物との比較
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar structure but different functional groups.
Nopinone: A bicyclic ketone with a similar ring system.
Myrtanol: A bicyclic alcohol with a related structure.
Uniqueness
6,6-Dimethyl-3-methylidenebicyclo[311]heptan-2-one is unique due to its specific substitution pattern and the presence of a methylidene group
特性
CAS番号 |
57089-67-5 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h7-8H,1,4-5H2,2-3H3 |
InChIキー |
CRJCHFGJXXBNDS-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC1C(=O)C(=C)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



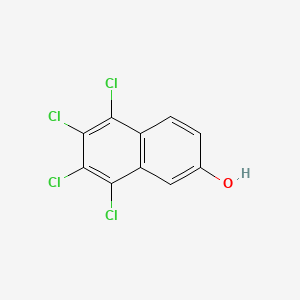
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
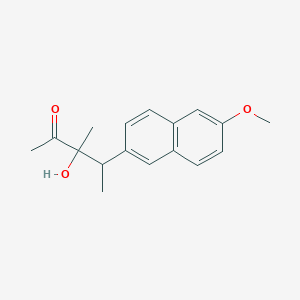
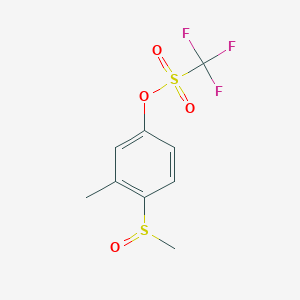

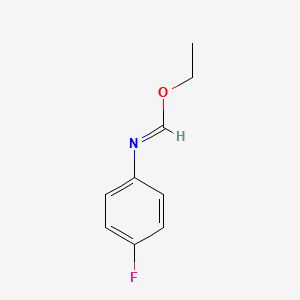
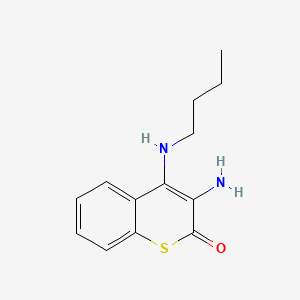
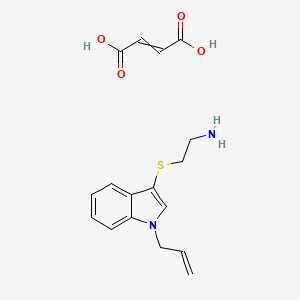
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
